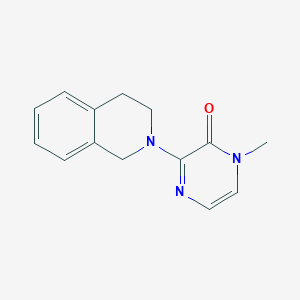
3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylpyrazin-2(1H)-one" is a derivative of dihydroisoquinoline, which is a structural motif found in various pharmacologically active molecules. This compound is structurally related to several other derivatives that have been synthesized and evaluated for their biological activities, such as histamine-3 receptor antagonism, inhibition of 17-β-hydroxysteroid dehydrogenase AKR1C3, and antiproliferative effects against cancer cells .
Synthesis Analysis
The synthesis of related dihydroisoquinoline derivatives involves multiple steps, including the formation of the dihydroisoquinoline core and subsequent functionalization. For instance, a new class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated for their activity as H3 receptor antagonists . Similarly, the synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids involved high-throughput screening and structure-activity relationship (SAR) studies to achieve potent and selective inhibition of AKR1C3 .
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives is characterized by the presence of a dihydroisoquinoline moiety, which can be further substituted with various functional groups to enhance biological activity and selectivity. X-ray diffraction and DFT calculations have been used to analyze the molecular structure of related compounds, providing insights into the geometrical parameters and electronic properties .
Chemical Reactions Analysis
Dihydroisoquinoline derivatives can undergo various chemical reactions, including interactions with biological targets such as receptors and enzymes. For example, the interaction of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids with AKR1C3 involves the carboxylate group occupying the oxyanion hole and the sulfonamide twisting to allow binding in a hydrophobic pocket . These interactions are critical for the inhibitory activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroisoquinoline derivatives, such as solubility, stability, and pharmacokinetic properties, are important for their biological activity and therapeutic potential. For instance, compound 39 from the class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives exhibited good pharmacokinetic properties and a favorable in vivo profile, making it a potent H3 receptor antagonist . The
Aplicaciones Científicas De Investigación
Anticonvulsant Potential
Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents
Research has led to the synthesis of novel series of 3,4-dihydroisoquinolin with heterocycle derivatives, evaluated for anticonvulsant activity. Notably, a specific derivative demonstrated significant anticonvulsant activity, surpassing the efficacy of valproate in maximal electroshock (MES) tests and showing potent activity against PTZ-induced seizures. This suggests potential applications in developing new anticonvulsant drugs (Hong-jian Zhang et al., 2016).
Anticancer Activity
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a Tubulin Polymerization Inhibitor
A study identified a derivative as a promising antiproliferative agent toward human cancer cells by inhibiting tubulin polymerization and inducing G2/M cell cycle arrest in HeLa cells, without affecting antimicrobial and antimalarial activities. This highlights its potential as a new therapeutic agent against cancer (Hidemitsu Minegishi et al., 2015).
Photoluminescence Properties
Mixed-ligand Zn(II) Complexes of 1-phenyl-3-methyl-4-formylpyrazole-5-one and Various Aminoheterocycles
This research involves the synthesis of zinc complexes with aminoheterocycles and the study of their photoluminescence properties. Such properties are essential for applications in materials science, including the development of new luminescent materials (A. Burlov et al., 2016).
Therapeutic Activities
Tetrahydroisoquinolines in Therapeutics A Patent Review (2010-2015)
This review covers the therapeutic activities of tetrahydroisoquinoline derivatives, highlighting their significant potential in drug discovery for cancer and CNS disorders. The review indicates the broad spectrum of therapeutic applications these derivatives could have, including infectious diseases and metabolic disorders (I. Singh & P. Shah, 2017).
Mecanismo De Acción
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Result of Action
The inhibition of AKR1C3 by this compound can potentially disrupt the normal functioning of this enzyme, leading to effects at the molecular and cellular levels. This could have implications in the treatment of diseases like breast and prostate cancer where AKR1C3 plays a role .
Propiedades
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16-9-7-15-13(14(16)18)17-8-6-11-4-2-3-5-12(11)10-17/h2-5,7,9H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSDXBQHSFFASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)
![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)


![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)
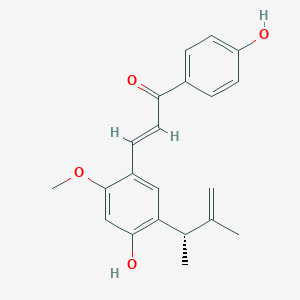
![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)
![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)
![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)
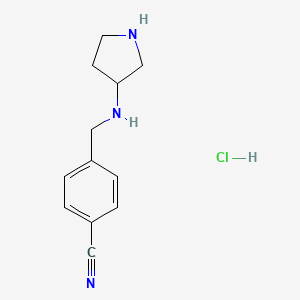
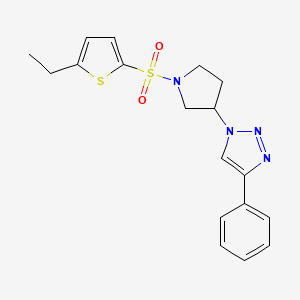
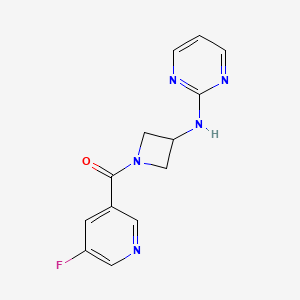
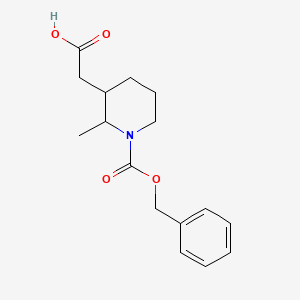
![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)